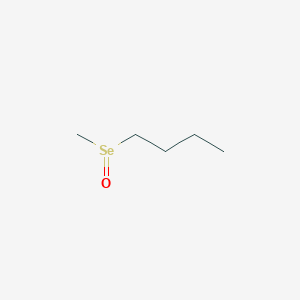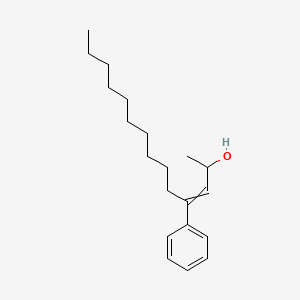
4-Phenyltetradec-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyltetradec-3-en-2-ol is an organic compound characterized by a phenyl group attached to a tetradecene chain with a hydroxyl group at the second carbon. This compound is notable for its unique structure, which combines aromatic and aliphatic characteristics, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyltetradec-3-en-2-ol typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. The specific steps include:
Formation of the Ylide: A phosphonium salt is treated with a strong base like sodium hydride to form the ylide.
Wittig Reaction: The ylide reacts with a suitable aldehyde, such as benzaldehyde, to form the desired alkene.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions, such as temperature and pressure, further enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyltetradec-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Electrophiles like bromine or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Formation of 4-phenyltetradec-3-en-2-one.
Reduction: Formation of 4-phenyltetradecane-2-ol.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-Phenyltetradec-3-en-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Phenyltetradec-3-en-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways related to inflammation, oxidative stress, and cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylbut-3-en-2-ol: A shorter chain analog with similar reactivity.
4-Phenyl-3-buten-2-ol: Another analog with a different position of the double bond.
Uniqueness
4-Phenyltetradec-3-en-2-ol stands out due to its longer aliphatic chain, which imparts unique physical and chemical properties, making it more suitable for specific applications in industry and research.
Propiedades
Número CAS |
917883-12-6 |
|---|---|
Fórmula molecular |
C20H32O |
Peso molecular |
288.5 g/mol |
Nombre IUPAC |
4-phenyltetradec-3-en-2-ol |
InChI |
InChI=1S/C20H32O/c1-3-4-5-6-7-8-9-11-16-20(17-18(2)21)19-14-12-10-13-15-19/h10,12-15,17-18,21H,3-9,11,16H2,1-2H3 |
Clave InChI |
FVPRAWIJVFIBEJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(=CC(C)O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


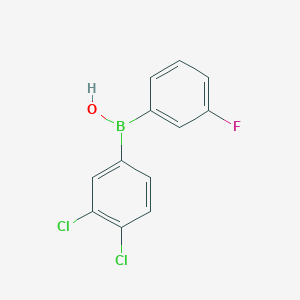
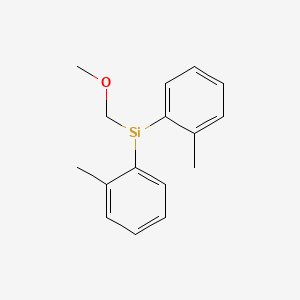
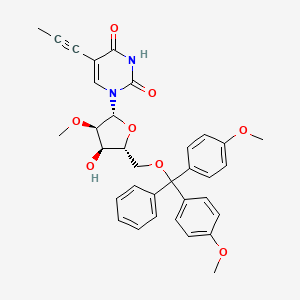
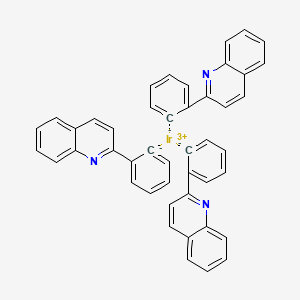

![Glycine, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-N-(carboxymethyl)-](/img/structure/B12601116.png)


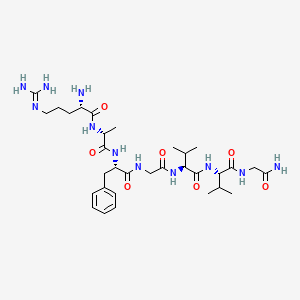
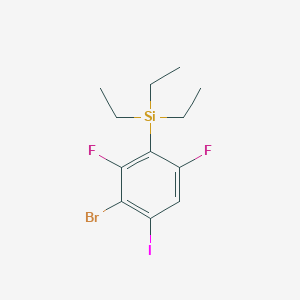
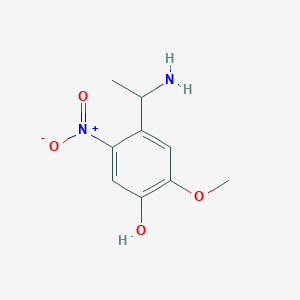

![1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene](/img/structure/B12601147.png)
